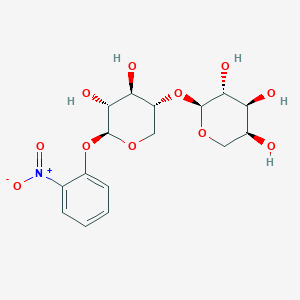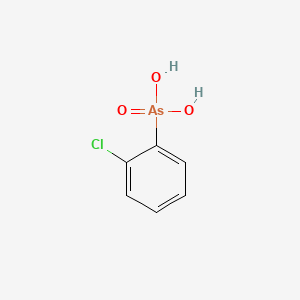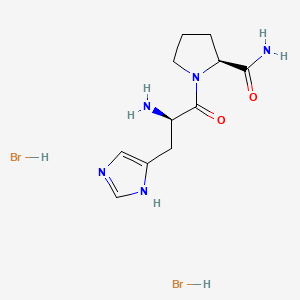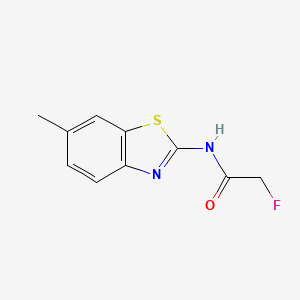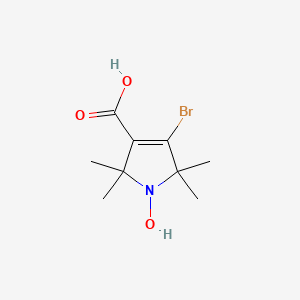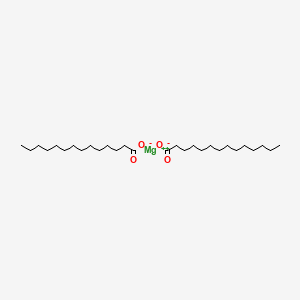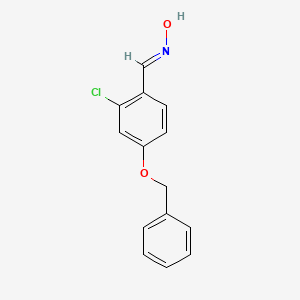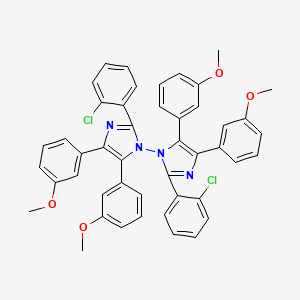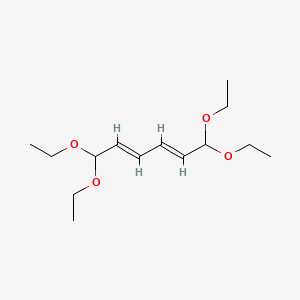
1,1,6,6-Tetraethoxyhexa-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,6,6-Tetraethoxyhexa-2,4-diene: is an organic compound with the molecular formula C14H26O4 . It is a diene, meaning it contains two double bonds, and is characterized by the presence of four ethoxy groups attached to the first and sixth carbon atoms of the hexadiene chain . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,6,6-Tetraethoxyhexa-2,4-diene can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,6-hexanediol with ethyl orthoformate in the presence of an acid catalyst to form the tetraethoxy derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,6,6-Tetraethoxyhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1,6,6-Tetraethoxyhexa-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1,6,6-tetraethoxyhexa-2,4-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and ethoxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new products or intermediates .
Comparación Con Compuestos Similares
1,1,6,6-Tetramethoxyhexa-2,4-diene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,6,6-Tetraethoxy-3,5-hexadiene: Similar structure but with double bonds at different positions.
1,1,6,6-Tetraethoxy-2,4-hexadiene: Another isomer with ethoxy groups at different positions.
Uniqueness: 1,1,6,6-Tetraethoxyhexa-2,4-diene is unique due to its specific arrangement of ethoxy groups and double bonds, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
58301-64-7 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
(2E,4E)-1,1,6,6-tetraethoxyhexa-2,4-diene |
InChI |
InChI=1S/C14H26O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h9-14H,5-8H2,1-4H3/b11-9+,12-10+ |
Clave InChI |
ACPZXXNPYPSAKR-WGDLNXRISA-N |
SMILES isomérico |
CCOC(OCC)/C=C/C=C/C(OCC)OCC |
SMILES canónico |
CCOC(C=CC=CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


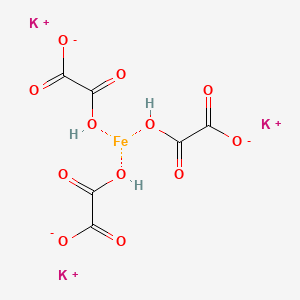
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)
